CID 78064484

Catalog No.
S13088608
CAS No.
M.F
C26H24AsIP2+
M. Wt
600.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CID 78064484

Product Name

CID 78064484

Molecular Formula

C26H24AsIP2+

Molecular Weight

600.2 g/mol

InChI

InChI=1S/C26H24AsP2.HI/c1-5-13-23(14-6-1)28(24-15-7-2-8-16-24)21-22-29(27-28,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+2;/p-1

InChI Key

CXJXOQPVOBLEDS-UHFFFAOYSA-M

Canonical SMILES

C1C[P+]([As][P+]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-]

CID 78064484, also known as 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene, is an organic compound characterized by a complex structure featuring multiple ethoxy and iodoethoxy functional groups attached to a benzene ring. Its molecular formula is C22H36I2O8C_{22}H_{36}I_{2}O_{8} and it has a molecular weight of approximately 682.3 g/mol. The compound is notable for its potential applications in various fields, including chemistry, biology, and medicine due to its unique structural properties and reactivity .

  • Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under specific conditions.
  • Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

  • Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
  • Oxidation Reactions: Oxidizing agents such as potassium permanganate and hydrogen peroxide are utilized under either acidic or basic conditions.

Major Products Formed

  • Substitution Reactions: Products include azidoethoxy, thiocyanatoethoxy, and aminoethoxy derivatives.
  • Oxidation Reactions: Products can include aldehydes, carboxylic acids, and ketones .

1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene exhibits significant biological activity due to its structural properties. The compound has been researched for its ability to interact with various biomolecules, leading to the formation of cross-linked structures that can modulate the activity of enzymes and receptors. This interaction is particularly relevant in the context of drug delivery systems where the compound can form stable complexes with therapeutic agents .

The synthesis of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene typically involves multi-step organic synthesis techniques:

  • Formation of Ethoxy Chains: Starting materials containing ethylene glycol units are reacted with appropriate halides to introduce ethoxy groups.
  • Iodination: Iodine is introduced into the structure through electrophilic substitution reactions on the aromatic ring.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity samples suitable for research applications .

The compound has several notable applications across different fields:

  • Chemistry: It serves as a crosslinking reagent for synthesizing advanced materials such as zirconia-based anion-exchange stationary phases and silica-coated nanoparticles.
  • Biology: It is employed in developing novel shell cross-linked micelles with pH-responsive cores for targeted drug delivery systems.
  • Medicine: Investigated for its potential use in imaging and targeted drug delivery due to its ability to form stable complexes with various biomolecules.
  • Industry: Utilized in producing specialty polymers and coatings with enhanced properties .

Research indicates that 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene interacts effectively with various cellular components. These interactions can modulate signaling pathways and enzyme activities, making it a valuable tool for studying cellular processes and developing therapeutic strategies. The compound's ability to facilitate cross-linking between biomolecules enhances its utility in biological research .

Several compounds exhibit structural similarities to CID 78064484. Here are some notable examples:

Compound NameDescriptionUnique Features
1,2-Bis(2-chloroethoxy)ethaneSimilar structure but contains chlorine atoms instead of iodineLess reactive than CID 78064484 due to chlorine's lower nucleophilicity
1-Bromo-2-(2-methoxyethoxy)ethaneContains bromine and methoxy groupsUsed primarily in dye synthesis; less versatile than CID 78064484
1,2-Bis(2-iodoethoxy)ethaneLacks extended ethoxy chainsLimited applications compared to CID 78064484 due to shorter chains

Uniqueness

The uniqueness of 1,2-Bis[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]benzene lies in its extended ethoxy chains and multiple iodoethoxy groups. These features enhance its reactivity and versatility across various applications, distinguishing it from other similar compounds that may lack such structural complexity .

Hydrogen Bond Acceptor Count

1

Exact Mass

599.96139 g/mol

Monoisotopic Mass

599.96139 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

Explore Compound Types